molecular formula C14H9Cl4N3O3 B14478387 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea CAS No. 65883-26-3

1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea

Cat. No.: B14478387
CAS No.: 65883-26-3
M. Wt: 409.0 g/mol
InChI Key: WKIQZBDJWRLDCO-UHFFFAOYSA-N
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Description

1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea is a synthetic organic compound that features a urea derivative with dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of appropriate dichlorophenyl precursors with urea under controlled conditions. Specific reagents and catalysts may be used to facilitate the reaction, and the process may require precise temperature and pH control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to new compounds with different properties.

    Substitution: Substitution reactions, particularly involving the dichlorophenyl groups, can lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with dichlorophenyl groups, such as:

  • 1-Carbamoyl-1,3-bis(2,4-dichlorophenyl)-3-hydroxyurea
  • 1-Carbamoyl-1,3-bis(3,5-dichlorophenyl)-3-hydroxyurea

Properties

CAS No.

65883-26-3

Molecular Formula

C14H9Cl4N3O3

Molecular Weight

409.0 g/mol

IUPAC Name

1-carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea

InChI

InChI=1S/C14H9Cl4N3O3/c15-9-3-1-7(5-11(9)17)20(13(19)22)14(23)21(24)8-2-4-10(16)12(18)6-8/h1-6,24H,(H2,19,22)

InChI Key

WKIQZBDJWRLDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(C(=O)N)C(=O)N(C2=CC(=C(C=C2)Cl)Cl)O)Cl)Cl

Origin of Product

United States

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